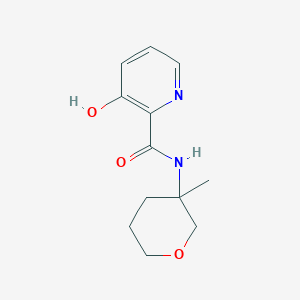![molecular formula C12H20N2O4 B6644528 5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid](/img/structure/B6644528.png)
5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid, also known as MCCP, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of a naturally occurring amino acid, glutamic acid, and has been studied for its potential use in various biomedical applications.
Aplicaciones Científicas De Investigación
5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid has been studied for its potential use in various biomedical applications, such as drug delivery, tissue engineering, and bioimaging. This compound has been shown to have excellent biocompatibility, making it an ideal candidate for drug delivery systems. It can also be functionalized with various functional groups, such as fluorescent dyes, making it suitable for bioimaging applications. Additionally, this compound has been studied for its potential use in tissue engineering, where it can be used as a scaffold material for the growth of cells and tissues.
Mecanismo De Acción
5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid works by binding to glutamate receptors, which are found in the central nervous system. It has been shown to modulate the activity of these receptors, leading to various physiological effects. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, which is believed to contribute to various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory properties, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid is its excellent biocompatibility, which makes it an ideal candidate for various biomedical applications. Additionally, this compound can be functionalized with various functional groups, making it suitable for a wide range of applications. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use.
Direcciones Futuras
There are several future directions for 5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid research. One potential direction is the development of novel drug delivery systems using this compound. Additionally, this compound can be further functionalized with various functional groups, such as targeting moieties, to enhance its specificity for certain cells or tissues. Furthermore, this compound can be studied for its potential use in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a significant role.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in the field of scientific research. Its excellent biocompatibility and potential for functionalization make it an ideal candidate for various biomedical applications. This compound has been shown to have various biochemical and physiological effects, and its therapeutic potential in the treatment of various diseases warrants further investigation.
Métodos De Síntesis
5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid is synthesized through the reaction of glutamic acid with cyclopentylamine and acetic anhydride. The reaction results in the formation of this compound, which is then purified through various techniques, such as column chromatography and recrystallization. The purity of the this compound is then confirmed through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
5-[(3-methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-8-5-6-9(7-8)13-12(18)14-10(15)3-2-4-11(16)17/h8-9H,2-7H2,1H3,(H,16,17)(H2,13,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZPDYRHGAWGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NC(=O)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
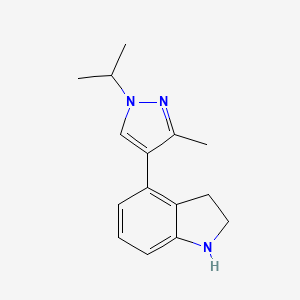
![2-[1-[(5-Fluoro-2-methoxyphenyl)methyl]azetidin-3-yl]propanoic acid](/img/structure/B6644469.png)
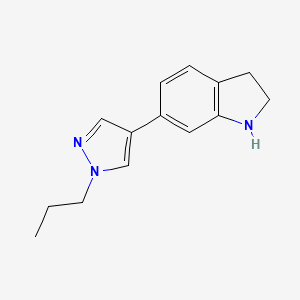
![3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine](/img/structure/B6644482.png)
![2,2-difluoro-N'-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)propane-1,3-diamine](/img/structure/B6644495.png)
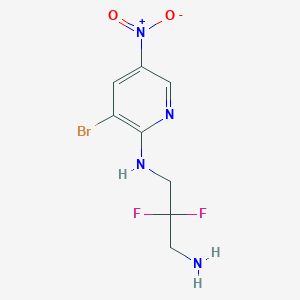

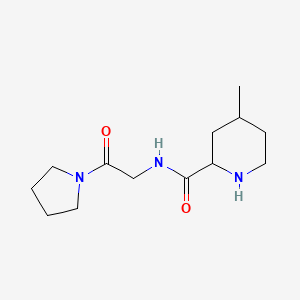
![2-Ethyl-2-[[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]methyl]butanoic acid](/img/structure/B6644522.png)
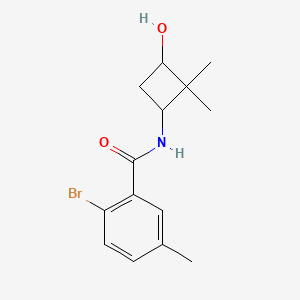
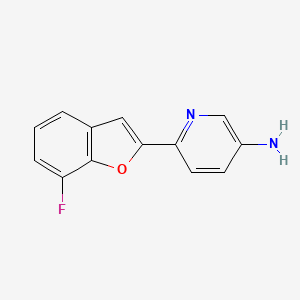
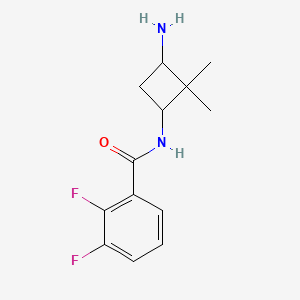
![2-Fluoro-6-[[1-(2-hydroxyethyl)cyclopropyl]methylamino]benzonitrile](/img/structure/B6644568.png)
